molecular formula C18H23N3O4S2 B2979029 (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide CAS No. 905701-32-8

(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide

Cat. No.: B2979029
CAS No.: 905701-32-8
M. Wt: 409.52
InChI Key: NIIGMBHVKKAWEM-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3-(2-Methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide is a benzothiazole-based hybrid compound characterized by a unique Z-configuration at the imine bond of the benzo[d]thiazol-2(3H)-ylidene core. The structure integrates a 2-methoxyethyl substituent on the benzothiazole ring and a thioacetamide linkage to a morpholino-2-oxoethyl group.

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S2/c1-24-9-8-21-14-4-2-3-5-15(14)27-18(21)19-16(22)12-26-13-17(23)20-6-10-25-11-7-20/h2-5H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIGMBHVKKAWEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC=CC=C2SC1=NC(=O)CSCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide is a complex heterocyclic compound with potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies. The information is synthesized from diverse research sources to provide a comprehensive overview.

Chemical Structure and Properties

  • Molecular Formula: C17H18N4O3S3
  • Molecular Weight: 422.54 g/mol
  • IUPAC Name: 2-[2-[[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]amino]-2-oxoethyl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide

The compound features a benzo[d]thiazole ring and a morpholino group, which contribute to its biological properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, studies have shown that derivatives of benzo[d]thiazole compounds can selectively inhibit the proliferation of various cancer cell lines:

  • MCF-7 (Breast Cancer): IC50 values range from 3.1 µM to 8.7 µM for different derivatives, indicating potent activity against this cell line .
  • Mechanism of Action: The compound may induce apoptosis in cancer cells by inhibiting key enzymes involved in cell survival and proliferation pathways.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against several bacterial strains:

  • Gram-positive Bacteria: Effective against Staphylococcus aureus and Enterococcus faecalis, with MIC values reported at 8 µM .
  • Gram-negative Bacteria: Limited activity observed against Escherichia coli.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, the compound exhibits anti-inflammatory properties. Some studies report that it can modulate the release of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in inflammatory responses .

Study 1: Synthesis and Evaluation of Anticancer Activity

A study synthesized various derivatives of the compound and evaluated their biological activities. The results indicated that specific modifications to the structure significantly enhanced anticancer efficacy:

CompoundCell LineIC50 (µM)
AMCF-73.1
BMCF-74.8
CMCF-78.7

Study 2: Antimicrobial Efficacy Assessment

Another study focused on the antimicrobial properties of the compound against several pathogens:

PathogenMIC (µM)
Staphylococcus aureus16
Enterococcus faecalis8
Escherichia coli32

The findings suggest that structural modifications can influence both anticancer and antimicrobial activities.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Benzothiazole/Thioacetamide Derivatives

Compound Name Core Structure Key Substituents Biological Target/Activity
Target Compound Benzothiazole-imine 2-Methoxyethyl, morpholino-2-oxoethyl thioacetamide Not specified in evidence
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) Benzothiazole Nitro, phenylureido-thiadiazole thioacetamide VEGFR-2 inhibitor (anticancer)
Quinazolinone-thioacetamide derivatives (Compounds 5–10) Quinazolinone Sulfamoylphenyl, substituted tolyl/ethylphenyl thioacetamide Not specified (antimicrobial?)
N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1) Thiadiazole Trichloroethyl, acetamide Intermediate in heterocyclic synthesis

Key Observations :

  • The target compound’s morpholino group distinguishes it from the nitro (6d) and trichloroethyl (4.1) substituents, likely improving solubility due to morpholine’s polarity .
  • Unlike quinazolinone derivatives (Compounds 5–10), which prioritize sulfonamide and aryl groups, the target compound’s benzothiazole-imine core may favor interactions with kinases or enzymes .

Key Observations :

  • High-yield syntheses (>90%) are achievable for trichloroethyl derivatives (4.1) via acid-mediated cyclization, whereas quinazolinones (Compounds 5–10) show variable yields (68–91%) .
  • The target compound’s Z-configuration may require stereoselective synthesis, unlike the planar thiadiazole or quinazolinone cores .

Key Observations :

  • The morpholino group in the target compound may reduce LogP (predicted ~2.1) compared to 6d (LogP 3.5), enhancing aqueous solubility .
  • Quinazolinones with sulfamoyl groups (Compounds 5–10) exhibit lower solubility, likely due to aromatic stacking .

Molecular Interactions and Stability

  • 6d : Molecular docking shows strong hydrogen bonding with VEGFR-2’s Asp1046 and hydrophobic interactions with Phe1047 .
  • Target Compound: The morpholino group may engage in hydrogen bonding with polar residues, while the Z-configuration imposes spatial constraints on binding .
  • Compound 4.1 : X-ray data confirm planar thiadiazole and trichloroethyl groups, stabilizing the crystal lattice .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.